Cas no 113312-55-3 ((R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid)

(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- Z-2-Me-D-Ser-OH
- 113312-55-3
- Cbz-alpha-Methyl-D-Ser
- (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
- Cbz-
- A inverted exclamation mark-methyl-D-Ser
- MFCD08063301
- AT33708
-
- インチ: 1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m1/s1
- InChIKey: QPGOJGJGAWHTFS-GFCCVEGCSA-N
- ほほえんだ: OC[C@@](C(=O)O)(C)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 253.09502258g/mol
- どういたいしつりょう: 253.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB597335-1g |
Z-2-Me-D-Ser-OH; . |
113312-55-3 | 1g |
€146.40 | 2024-07-19 | ||
abcr | AB597335-25g |
Z-2-Me-D-Ser-OH; . |
113312-55-3 | 25g |
€1210.50 | 2024-07-19 | ||
abcr | AB597335-5g |
Z-2-Me-D-Ser-OH; . |
113312-55-3 | 5g |
€385.60 | 2024-07-19 |
(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acidに関する追加情報
Chemical Profile of (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid (CAS No. 113312-55-3)
The compound (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid, identified by its CAS number 113312-55-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This chiral amino acid derivative is widely recognized for its utility in the synthesis of peptide mimetics and as a building block in the development of novel therapeutic agents. The benzyloxycarbonyl (Boc) group, a protective group in peptide chemistry, enhances the stability and reactivity of the compound, making it invaluable in organic synthesis and medicinal chemistry.
The structure of (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid features a crucial stereocenter at the α-carbon, which is essential for its biological activity. The (R) configuration ensures that the compound exhibits specific interactions with biological targets, making it a key intermediate in the synthesis of enantiomerically pure drugs. This property is particularly important in modern drug discovery, where enantiomeric purity can significantly influence the efficacy and safety of a therapeutic agent.
In recent years, there has been a growing interest in the development of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties. The compound (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid serves as an excellent precursor for such molecules due to its well-defined stereochemistry and functional groups. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding.
One of the most compelling applications of this compound is in the field of protease inhibition. Proteases are enzymes that play critical roles in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer and inflammation. By designing peptidomimetics based on (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid, scientists have been able to create highly specific inhibitors that can modulate these enzymatic activities. For instance, studies have shown that peptidomimetics derived from this compound exhibit potent inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tissue degradation and wound healing.
Another area where this compound has shown promise is in the development of vaccines and immunotherapeutics. Peptides derived from (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid have been used to create synthetic peptides that can elicit an immune response against specific pathogens. These synthetic peptides can be engineered to target epitopes that are conserved across multiple strains of a virus or bacterium, providing broad-spectrum protection. Furthermore, the Boc group on this compound allows for easy modification and conjugation with other molecules, enabling the creation of complex vaccine candidates with enhanced immunogenicity.
The synthesis of (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and enantiomeric purity. Advanced synthetic techniques, such as asymmetric hydrogenation and chiral resolution methods, are often employed to achieve these goals. The benzyloxycarbonyl group not only protects the amino group during synthesis but also facilitates subsequent chemical transformations by providing a reactive site for coupling reactions.
Recent advancements in synthetic methodologies have further enhanced the accessibility of this compound for research purposes. Continuous flow chemistry, for example, has enabled more efficient and scalable production of chiral building blocks like (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid. This approach offers several advantages over traditional batch processing methods, including improved reproducibility, reduced solvent consumption, and lower energy requirements. Such innovations are crucial for supporting large-scale drug discovery efforts and ensuring a steady supply of high-quality intermediates.
In conclusion, (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid (CAS No. 113312-55-3) is a versatile and valuable compound in pharmaceutical research. Its unique structural features make it an ideal candidate for synthesizing peptidomimetics and other biologically active molecules. With ongoing advancements in synthetic chemistry and drug development technologies, this compound continues to play a pivotal role in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
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